molecular formula C11H9ClN2O3 B11859813 Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11859813
M. Wt: 252.65 g/mol
InChI Key: AIZGVDHEWWEKJO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds that have a wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves a multi-step process. One common method starts with the base-catalyzed Friedlander condensation of o-aminobenzophenones and diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to form alcohols or carboxylic acids, respectively.

Scientific Research Applications

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its antibacterial activity suggests it may interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate
  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethyl ester group. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-chloro-4-oxo-3H-quinazoline-7-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-3-4-7-8(5-6)13-11(12)14-9(7)15/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

AIZGVDHEWWEKJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)Cl

Origin of Product

United States

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